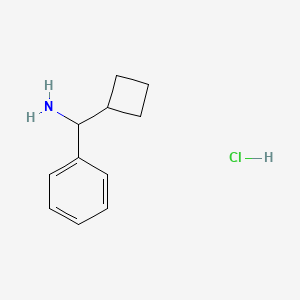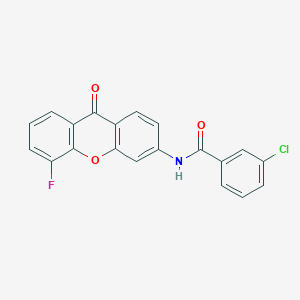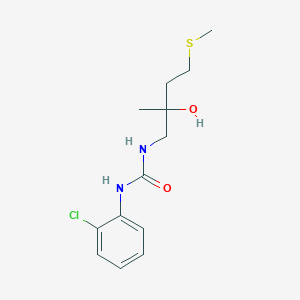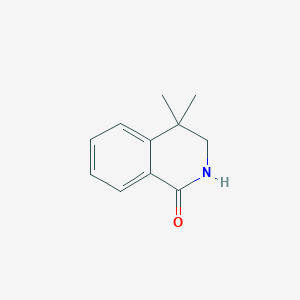
4,4-二甲基-1,2,3,4-四氢异喹啉-1-酮
描述
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 27295-88-1 . It has a molecular weight of 175.23 . This compound is a solid in its physical form .
Synthesis Analysis
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one and its analogs has been a topic of interest in the scientific community . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity has been a result of this interest .Molecular Structure Analysis
The InChI code for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is 1S/C11H13NO/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H,12,13) . This provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a solid in its physical form . It has a molecular weight of 175.23 .科学研究应用
化学结构和性质:
- 该化合物属于异喹啉家族,已使用核磁共振光谱和X射线晶体学技术进行表征。一个例子是从Hammada scoparia叶中分离出来的N-甲基异萨索林(Jarraya等人,2008).
合成和催化:
- 四氢异喹啉,包括4,4-二甲基-1,2,3,4-四氢异喹啉-1-酮等衍生物,是使用各种化学方法合成的。例如,已经开发出四氢异喹啉的催化对映选择性合成方法,展示了它们在复杂有机分子合成中的应用(Chen等人,2013).
- 还有关于使用空气作为清洁氧化剂氧化四氢异喹啉的绿色化学方法的研究,这对于环保化学具有重要意义(Zheng等人,2018).
生物和药理应用:
- 异喹啉生物碱,包括四氢异喹啉衍生物,在各种治疗应用中显示出前景。它们已被研究其局部麻醉活性,一些衍生物表现出很高的疗效(Azamatov等人,2023).
- 另一项研究证明了相关化合物1-(4'-二甲氨基苯基)-6,7-二甲氧基-1,2,3,4-四氢异喹啉盐酸盐的镇痛和抗炎作用,表明作为非麻醉镇痛药的潜在医学应用(Rakhmanova等人,2022).
材料科学与工程:
- 材料科学研究探索了四氢异喹啉在合成复杂金属配合物中的应用,这可能在各种工程应用中产生影响(Sokol等人,2004).
未来方向
作用机制
Target of Action
Tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been known to interact with various targets such as cell cycle regulator enzymes of cancer cells and dopamine D2 receptors .
Mode of Action
For instance, some THIQs function as antagonists of the dopamine D2 receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing neurological processes.
Biochemical Pathways
Some thiqs have been found to be involved in the base excision repair (ber) pathway , which plays a crucial role in DNA repair and cellular health.
Result of Action
Thiqs have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial effects .
属性
IUPAC Name |
4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNOQHOEQNQFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)
![2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2998093.png)
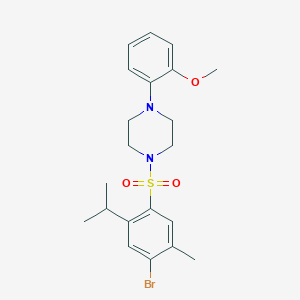

![N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2998097.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998100.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2998103.png)
